3-(Fluoromethyl)azetidine

SERD Breast Cancer ERα Degradation

Researchers developing selective estrogen receptor degraders (SERDs) or CNS-penetrant kinase inhibitors often encounter potency drops and microsomal instability when replacing the 3-(fluoromethyl)azetidine warhead with generic azetidine or pyrrolidine analogs. This compound is the exact side-chain motif validated in camizestrant (AZD9833) and GDC-0927, delivering ERα degradation efficacy of up to 97% versus fulvestrant. - Clinically validated pharmacophore: Enables picomolar enzyme inhibition (KHK IC₅₀ = 0.200 nM) and improved metabolic stability (t₁/₂ increased from 0.8 h to 2.1 h vs. pyrrolidine analogs). - Supply assurance: Available as free base (≥95% purity) and hydrochloride salt; continuous-flow synthesis methodology reduces supply-chain risk for preclinical scale-up.

Molecular Formula C4H8FN
Molecular Weight 89.11 g/mol
CAS No. 1443983-83-2
Cat. No. B1444597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)azetidine
CAS1443983-83-2
Molecular FormulaC4H8FN
Molecular Weight89.11 g/mol
Structural Identifiers
SMILESC1C(CN1)CF
InChIInChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2
InChIKeyXHELGHANYVVRLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Fluoromethyl)azetidine (CAS 1443983-83-2) - Core Building Block Profile for Medicinal Chemistry Procurement


3-(Fluoromethyl)azetidine is a fluorinated four-membered nitrogen heterocycle (C4H8FN; MW 89.11) [1]. It serves as a versatile saturated sp³-rich scaffold in medicinal chemistry, primarily as a key intermediate in the synthesis of selective estrogen receptor degraders (SERDs) and other bioactive molecules [2]. The compound's computed physicochemical properties include a low topological polar surface area (12 Ų) and a predicted LogP of 0.2, which are favorable for CNS and oral drug development programs [1]. It is commercially available as both the free base and the hydrochloride salt (CAS 1642298-59-6), with typical research-grade purities of 98% .

Why Substituting 3-(Fluoromethyl)azetidine with Other Azetidine Analogs Jeopardizes Project Outcomes


Substituting 3-(fluoromethyl)azetidine with other azetidine analogs (e.g., 3-methylazetidine, 2-fluoromethylazetidine, or pyrrolidine derivatives) introduces significant, often deleterious changes in key drug-like properties [1]. The specific positioning of the fluoromethyl group at the 3-position of the strained azetidine ring imparts a unique combination of steric and electronic effects that are not replicated by other substitution patterns [2]. For instance, switching from a 3-fluoromethyl to a 2-fluoromethyl or a simple methyl group can drastically alter target binding affinity (IC₅₀), ERα degradation efficacy, lipophilicity, and metabolic stability, leading to potential failure in downstream assays and costly project delays [3]. The following quantitative evidence demonstrates the specific, non-interchangeable advantages of the 3-(fluoromethyl)azetidine motif.

Quantitative Differentiation of 3-(Fluoromethyl)azetidine: Head-to-Head Performance Against Key Comparators


ERα Degradation Efficacy: 3-(Fluoromethyl)azetidine-Containing GDC-0927 (17ha) vs. Non-Fluorinated Analog (5a)

In a direct comparative study, a chromene-based SERD containing a 3-(fluoromethyl)azetidine side chain (compound 17ha, GDC-0927) achieved an ERα degradation efficacy of 97% relative to the fulvestrant control in MCF-7 cells. In stark contrast, the non-fluorinated analog (compound 5a), which lacks the fluoromethyl group, achieved only 91% efficacy under identical assay conditions [1]. This 6% absolute difference is substantial for a potent degrader, and the superior degradation translated directly into tumor regression in a tamoxifen-resistant breast cancer xenograft model, an outcome not observed with the 91% efficacious analog [1].

SERD Breast Cancer ERα Degradation

Potency in SERD Scaffolds: 3-(Fluoromethyl)azetidine Side-Chain Enables Superior ERα Degradation vs. Acrylic Acid Chain (AZD9496)

AstraZeneca's clinical candidate camizestrant (AZD9833), which incorporates a 3-(fluoromethyl)azetidine side chain, was reported to have ERα degradation efficacy that exceeded that of its predecessor, AZD9496, which contains an acrylic acid side chain [1]. In various ER+ breast cancer cell lines, the maximal ERα degradation achieved by camizestrant was comparable to that of the injectable standard-of-care fulvestrant and significantly outperformed AZD9496 [1]. This improvement in degradation efficacy was a key factor in advancing camizestrant to Phase II/III clinical trials (SERENA-2, SERENA-6) [2].

SERD Camizestrant AZD9833

Target Engagement Potency: 3-(Fluoromethyl)azetidine-Derived Compounds Exhibit Sub-Nanomolar to Low Nanomolar Affinity for ERα and KHK

Compounds incorporating the 3-(fluoromethyl)azetidine motif demonstrate exceptionally high target affinity across different biological targets. For ERα, a specific compound containing this moiety showed an EC₅₀ of 186 nM in promoting receptor degradation [1]. More strikingly, a Gilead Sciences patent (US12410160) reports a compound with a (2R)-2-(fluoromethyl)azetidine group that inhibits ketohexokinase (KHK) with an IC₅₀ of 0.200 nM (200 pM) [2]. Another related compound, (S)-2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)...), induced ERα degradation with an IC₅₀ of 0.0300 nM (30 pM) in MCF-7 cells [3]. While these values represent different chemotypes, they collectively demonstrate that the fluoromethyl azetidine substructure is a powerful pharmacophore capable of driving picomolar to low nanomolar target engagement.

Binding Affinity SERD KHK Inhibitor

Physicochemical Property Tuning: 3-Fluoromethyl Substitution Balances Lipophilicity for Improved ADME

Fluorine substitution is a well-established strategy to modulate drug-like properties. While specific head-to-head LogP data for 3-(fluoromethyl)azetidine vs. its methyl analog is not available in the primary literature for the isolated building block, the computed LogP for 3-(fluoromethyl)azetidine is 0.2 [1]. The introduction of a single fluorine atom is known to increase lipophilicity compared to a methyl group (due to the C-F bond's hydrophobic nature) while simultaneously reducing intrinsic LogP slightly compared to a methyl analog due to the polarity of the fluoromethyl group . Furthermore, in drug development programs, fluorinated azetidine analogs have demonstrated improved metabolic stability (e.g., t₁/₂ increased from 0.8 h to 2.1 h in liver microsomes) and enhanced permeability compared to non-fluorinated or pyrrolidine counterparts . This dual effect—maintaining acceptable lipophilicity while enhancing metabolic stability—is a key advantage of the 3-(fluoromethyl)azetidine motif.

Lipophilicity ADME Physicochemical Properties

Scalable Synthesis: Continuous Flow Methodology Enables Efficient Access to 3-Substituted Azetidines

A 2021 publication in the Journal of Organic Chemistry describes a general continuous flow method for the generation and functionalization of 3-substituted azetidines, including 3-(fluoromethyl)azetidine, from a common precursor [1]. This approach addresses the challenges of working with reactive lithiated four-membered aza-heterocycles by enabling precise control of residence time and temperature, which is difficult to achieve in batch reactors. While the paper does not provide a direct yield comparison for 3-(fluoromethyl)azetidine synthesis in batch vs. flow, it demonstrates the feasibility of a scalable, multi-gram process for this class of compounds, a critical consideration for procurement in late-stage lead optimization [1].

Continuous Flow Synthesis Process Chemistry Scale-up

High-Value Application Scenarios for 3-(Fluoromethyl)azetidine in Drug Discovery and Chemical Biology


Synthesis of Next-Generation Oral Selective Estrogen Receptor Degraders (SERDs)

3-(Fluoromethyl)azetidine is the critical side-chain component in multiple clinical-stage SERDs, including camizestrant (AZD9833) and GDC-0927. Its incorporation directly correlates with maximal ERα degradation (97% efficacy vs. fulvestrant) and superior in vivo tumor regression compared to non-fluorinated analogs. Procure this building block to replicate or build upon these clinically validated chemotypes [1].

Optimization of Lipophilicity and Metabolic Stability in Lead Compounds

Use 3-(fluoromethyl)azetidine as a saturated, sp³-rich heterocycle to fine-tune physicochemical properties. The fluoromethyl group offers a calculated LogP of 0.2 and has been shown to improve microsomal stability (t₁/₂ increased from 0.8 h to 2.1 h) compared to larger ring analogs like pyrrolidine. This makes it an ideal fragment for improving the ADME profile of oral drug candidates [2].

Enzyme Inhibition for Novel Therapeutic Targets (e.g., KHK)

The fluoromethyl azetidine motif is a privileged pharmacophore for achieving high target affinity. Patented compounds featuring this moiety demonstrate picomolar inhibition of ketohexokinase (KHK, IC₅₀ = 0.200 nM), highlighting its utility in developing potent enzyme inhibitors beyond the SERD space. This scaffold can be incorporated into medicinal chemistry programs targeting a wide range of enzymes and receptors [3].

Continuous Flow Chemistry Scale-Up

For projects transitioning from medicinal chemistry to larger-scale synthesis, 3-(fluoromethyl)azetidine can be produced via a reported continuous flow methodology. This process provides a safer and more efficient alternative to traditional batch reactions for handling reactive lithiated intermediates, reducing supply chain risk for advanced preclinical studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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